



An In-depth Technical Guide to 6"-Feruloylspinosin (CAS: 77690-92-7)

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **6'''-FeruloyIspinosin**, a C-glycoside flavonoid primarily isolated from the seeds of Ziziphus jujuba Mill. var. spinosa.[1] This document collates critical data on its physicochemical properties, biological activities, mechanisms of action, and relevant experimental protocols to support ongoing research and development efforts.

Physicochemical Properties

6'''-FeruloyIspinosin is a yellow, powdered compound belonging to the flavonoid chemical family.[2] It is soluble in organic solvents such as DMSO, methanol, ethanol, chloroform, dichloromethane, and ethyl acetate.[3][4]

Table 1: Physicochemical Data for 6"'-FeruloyIspinosin



Property	Value	Source(s)	
CAS Number	77690-92-7	[5]	
Molecular Formula	C38H40O18	[2][6]	
Molecular Weight	784.71 g/mol	[2][3][5][6][7]	
Appearance	Yellow to off-white solid powder	[2][5]	
Purity	≥95% to >98% (HPLC)	[2][7][8]	
Boiling Point (Predicted)	1029.8 ± 65.0 °C at 760 mmHg	[2]	
Density (Predicted)	1.6 ± 0.1 g/cm ³	[2]	
pKa (Predicted)	5.71 ± 0.40	[4]	
Solubility (DMSO)	12 mg/mL (15.29 mM)	[3]	
Storage	Powder: -20°C for 3 years; In solvent: -80°C for 1 year	[3]	

Biological Activities and Mechanism of Action

6'"-FeruloyIspinosin has been identified as a key bioactive component of Ziziphi Spinosae Semen, a traditional medicine used for treating insomnia and anxiety.[1][9][10] Its pharmacological effects are attributed to several mechanisms, including sedative-hypnotic, anti-inflammatory, and cardioprotective activities.

Sedative-Hypnotic Effects

Research indicates that **6'''-FeruloyIspinosin** contributes to the sedative and hypnotic effects of Ziziphi Spinosae Semen.[1][9] It has been shown to prolong hexobarbital-induced sleeping time in mice.[9] The proposed mechanism involves the modulation of the GABAergic system; it can enhance the mRNA expression of GABAAα1, GABAAα5, and GABABR1 in rat hippocampal neurons.[4] Molecular docking studies have also identified it as a potential Q-marker for the sedative effects of Ziziphi Spinosae Semen through its interaction with the GABA receptor.[10]



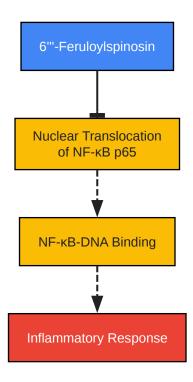


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Caption: Proposed mechanism for the sedative-hypnotic effects of 6"'-FeruloyIspinosin.

Anti-inflammatory Activity

6'''-FeruloyIspinosin exhibits anti-inflammatory properties by targeting the NF-κB signaling pathway.[3][7] Studies have shown that it can decrease the nuclear translocation of the p65 subunit of NF-κB and inhibit NF-κB-DNA binding.[7] This action is comparable to known NF-κB inhibitors.[7]



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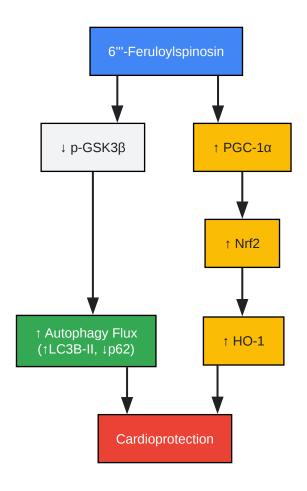
Caption: Inhibition of the NF-kB inflammatory pathway by 6"'-FeruloyIspinosin.

Cardioprotective Effects

In models of acute myocardial ischemia-reperfusion injury, **6'''-FeruloyIspinosin** has demonstrated significant cardioprotective effects.[11][12] The underlying mechanism involves



the activation of the PGC- 1α /Nrf2/HO-1 signaling pathway, which plays a crucial role in cellular antioxidant defenses and the regulation of autophagy.[11] It has been observed to reduce the phosphorylation of GSK3 β , promote autophagy flux (indicated by increased LC3B-II and decreased p62 levels), and increase the levels of PGC1 α , Nrf2, and HO-1.[11][12]



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Caption: Cardioprotective signaling pathway activated by 6"'-FeruloyIspinosin.

Pharmacokinetics and Metabolism

Pharmacokinetic studies in rats reveal that **6'''-FeruloyIspinosin** can cross the blood-brain barrier and is distributed rapidly and widely in various tissues.[2] Compared to its analogue spinosin, it is distributed faster but eliminated more slowly from the plasma.[2] The degradation of **6'''-FeruloyIspinosin** in the presence of rat intestinal bacteria is rapid, following apparent first-order kinetics, with approximately 80% of the compound decomposing within 8-12 hours.



[1][13] This process involves serial hydrolysis, leading to the formation of at least two metabolites.[1][13]

Table 2: Pharmacokinetic Parameters of 6"'-FeruloyIspinosin in Rats and Dogs

Species	Administrat ion	Tmax (h)	t1/2 (h)	Key Finding	Source(s)
Rat	Oral (ZSS Extract)	~2.51	~5.50	Insomnia models showed decreased systemic exposure and increased clearance.	[9]
Rat	Intravenous	-	2.25 ± 0.52	Slower elimination compared to spinosin (t1/2 = 1.39 ± 0.11 h).	[11]
Beagle Dog	Oral (Fried ZSS Extract)	2.40 - 3.20	2.08 - 6.79	Part of a multi- component pharmacokin etic profile.	[14]

Experimental Protocols Quantification by HPLC-MS/MS in Biological Matrices

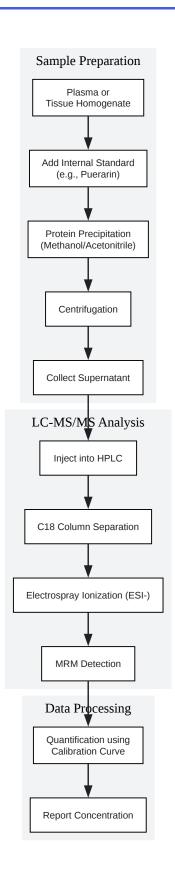
This method is designed for the sensitive and accurate quantification of **6'''-FeruloyIspinosin** in plasma and tissue samples.[2][13]

• Instrumentation: Agilent 1200 Series HPLC system coupled with a mass spectrometer.[13]



- Chromatographic Column: Agilent Poroshell 120 EC-C18 (4.6 × 50 mm, 2.7 μm) or similar
 C18 column.[2][13]
- Mobile Phase: Isocratic elution with Acetonitrile and 0.1% Formic Acid in water (20:80, v/v).
 [2]
- Flow Rate: 0.3 mL/min.[2][13]
- Column Temperature: 30-35°C.[2][13]
- Detection (MS/MS): Multiple Reaction Monitoring (MRM) in negative ion mode.
 - Transition for 6"'-FeruloyIspinosin: m/z [M-H]⁻ 783.3 → 427.2.[2]
 - Internal Standard (Puerarin): m/z [M-H]⁻ 415.4 → 295.4.[2]
- Sample Preparation (Plasma/Tissue Homogenate): Protein precipitation with methanol or acetonitrile followed by centrifugation. The supernatant is then injected for analysis.
- Validation: The method is validated for linearity, precision, accuracy, extraction recovery, and matrix effect. Linearity is typically established over a concentration range of 20-2000 ng/mL with r² ≥ 0.99.[2] Intra- and inter-day precision should be <15%.[2][13]





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Caption: Experimental workflow for the quantification of 6"'-FeruloyIspinosin.



In Vitro Degradation by Intestinal Microbiota

This protocol assesses the metabolic stability of **6'''-FeruloyIspinosin** in the presence of gut bacteria.[1]

- Preparation of Bacterial Culture: Fecal content from rats is collected and cultured in a general anaerobic medium (GAM) under anaerobic conditions.
- Incubation: 6'''-FeruloyIspinosin is added to the bacterial culture at various concentrations (e.g., 2, 20, and 40 μg/mL).
- Sampling: Aliquots are collected at different time points (e.g., 0, 2, 4, 8, 12, 24 hours).
- Analysis: The concentration of remaining 6"'-FeruloyIspinosin and the formation of metabolites in the samples are determined using the HPLC-MS/MS method described above.
- Kinetics: The degradation data is fitted to a kinetic model (e.g., first-order) to determine the degradation rate constant.

Conclusion

6'''-FeruloyIspinosin is a promising natural compound with a range of pharmacological activities relevant to central nervous system disorders, inflammation, and cardiovascular disease. Its ability to modulate key signaling pathways such as GABAergic neurotransmission, NF-κB, and PGC-1α/Nrf2/HO-1 provides a strong basis for its therapeutic potential. The established analytical methods and pharmacokinetic data summarized in this guide offer a solid foundation for researchers and drug development professionals to further explore its clinical applications. Future studies should focus on elucidating the detailed structure of its metabolites, conducting comprehensive safety and toxicity assessments, and optimizing delivery systems to enhance its bioavailability.

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